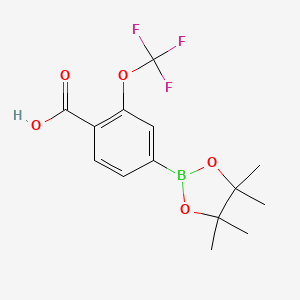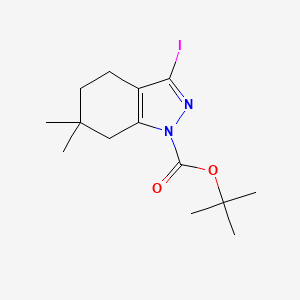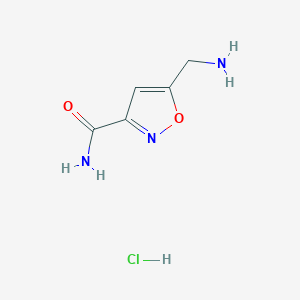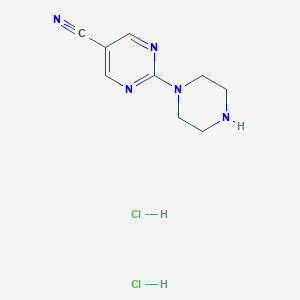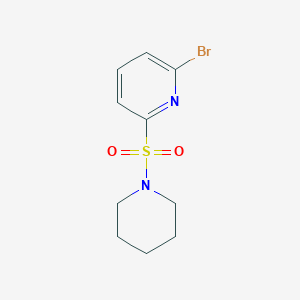
2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine is a chemical compound characterized by a bromine atom and a piperidin-1-ylsulfonyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine typically involves the bromination of 6-(piperidin-1-ylsulfonyl)pyridine. This reaction can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 2-Hydroxy-6-(piperidin-1-ylsulfonyl)pyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the manufacturing of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which 2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-(piperidin-1-ylsulfonyl)pyridine is similar to other brominated pyridines and sulfonated pyridines. its unique combination of functional groups gives it distinct properties and potential applications. Some similar compounds include:
2-Bromopyridine
6-(Piperidin-1-ylsulfonyl)pyridine
2-Bromo-6-methylpyridine
These compounds share structural similarities but differ in their functional groups and resulting chemical behavior.
Eigenschaften
Molekularformel |
C10H13BrN2O2S |
|---|---|
Molekulargewicht |
305.19 g/mol |
IUPAC-Name |
2-bromo-6-piperidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-5-4-6-10(12-9)16(14,15)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 |
InChI-Schlüssel |
RVXXNYLWWDYFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)

![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)

![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
